

The Biological Activity of Chelidonine Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Chelidonine hydrochloride	
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Abstract

Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus L. (Greater Celandine), has a long history in traditional medicine.[1][2] Its hydrochloride salt is often utilized in research to enhance solubility. Modern pharmacological studies have revealed that **Chelidonine hydrochloride** possesses a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuro-active properties.[3][4] This technical guide provides an in-depth overview of the multifaceted biological activities of **Chelidonine hydrochloride**, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The information is curated to support researchers and professionals in the fields of pharmacology and drug development.

Anticancer Activity

Chelidonine hydrochloride exhibits significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[4] Its anticancer activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.[5][6]

Mechanisms of Action

Induction of Apoptosis: Chelidonine is a potent inducer of programmed cell death (apoptosis)
 in malignant cells.[2][4] In pancreatic cancer cells, it upregulates the p53 and GADD45a



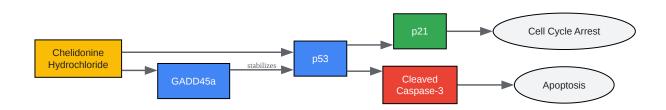
signaling pathways, leading to increased expression of p21 and subsequent cleavage of caspase-3, a key executioner of apoptosis.[7][8] In melanoma and gastric carcinoma cells, apoptosis is also facilitated through caspase-dependent pathways.[5][9] Furthermore, chelidonine can trigger apoptosis by generating reactive oxygen species (ROS), causing DNA fragmentation and altering the mitochondrial membrane potential.[10]

- Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, primarily at the G2/M phase.[6][10][11] This is achieved by disrupting microtubule polymerization and downregulating the expression of key cell cycle proteins such as Cdk1 and cyclin B1.[9][10] In some cases, prolonged M phase arrest can lead to mitotic slippage and cell death.[9]
- Inhibition of Malignancy: In melanoma cells, chelidonine has been shown to suppress migration and invasion by attenuating the epithelial-mesenchymal transition (EMT) process.
 [5] It also enhances the antitumor effect of other chemotherapeutic agents, such as lenvatinib in hepatocellular carcinoma cells, by inhibiting EMT.[12]

Key Signaling Pathways in Anticancer Activity

Chelidonine modulates several critical signaling pathways to exert its anticancer effects.

 p53/GADD45a Pathway: In pancreatic cancer, chelidonine activates the tumor suppressor p53 and the DNA damage-inducible gene GADD45a. This activation forms a positive feedback loop, stabilizing p53 and promoting the expression of cell cycle inhibitors like p21, ultimately leading to apoptosis.[7]



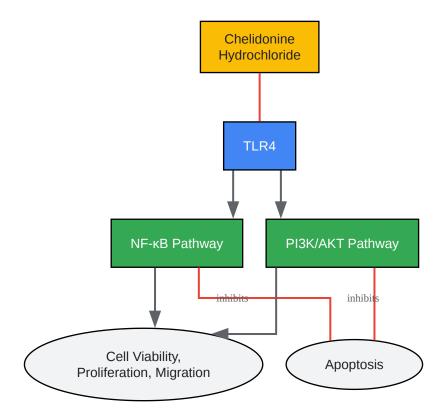
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Chelidonine-induced apoptosis via the p53/GADD45a pathway.[7]

• TLR4/NF-κB and PI3K/AKT Pathways: In melanoma, chelidonine inactivates both the Toll-like receptor 4 (TLR4)/NF-κB and the PI3K/AKT signaling pathways.[5][13] Downregulation



of these pathways, which are crucial for cell survival and proliferation, contributes to the observed inhibition of melanoma cell malignancy.[5][13]



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Inhibition of melanoma malignancy by Chelidonine.[5][13]

Quantitative Anticancer Data

The cytotoxic and anti-proliferative effects of Chelidonine are often quantified by IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.



Cell Line	Cancer Type	Parameter	Value (μM)	Citation
МНСС97-Н	Hepatocellular Carcinoma	IC50	7.72	[12]
LM-3	Hepatocellular Carcinoma	IC50	6.34	[12]
FaDu	Head and Neck Squamous Cell	EC50	1.0	[14]
HLaC78	Head and Neck Squamous Cell	EC50	1.6	[14]
MEL270	Melanoma	-	0.5 - 5.0	[5][13]
C918	Melanoma	-	0.5 - 5.0	[5][13]
BxPC-3	Pancreatic Cancer	-	0.5 - 5.0	[7]
MIA PaCa-2	Pancreatic Cancer	-	0.5 - 5.0	[7]
SGC-7901	Gastric Carcinoma	-	10.0	[9]
*Significant inhibition of cell viability observed in this concentration range.				
Concentration used to induce mitotic slippage and apoptosis.	_			

Anti-inflammatory Activity



Chelidonine hydrochloride demonstrates potent anti-inflammatory properties both in vitro and in vivo.[3] Its primary mechanism involves the modulation of the NF-kB signaling pathway, a central regulator of inflammation.[15][16]

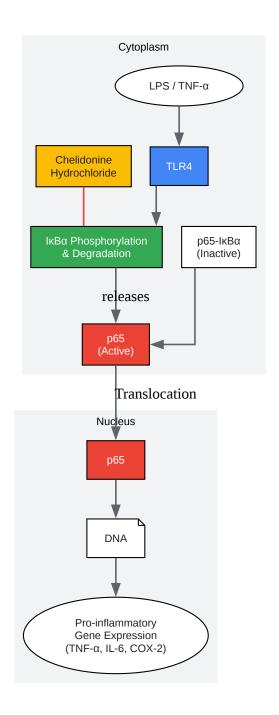
Mechanism of Action

Chelidonine suppresses inflammatory responses by inhibiting the production of key proinflammatory mediators. In macrophages and other cell types, it significantly reduces the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[3][10][16] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of chelidonine are predominantly linked to the inhibition of the TLR4/NF- κ B pathway.[3][16] Upon stimulation by agents like LPS or TNF- α , this pathway is activated. Chelidonine intervenes by inhibiting the phosphorylation and subsequent degradation of $I\kappa$ B α , the inhibitory protein of NF- κ B.[3][15] This action prevents the nuclear translocation of the p65 subunit of NF- κ B, thereby blocking the transcription of numerous proinflammatory genes.[3][15]





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Chelidonine's inhibition of the NF-kB signaling pathway.[3][15]

Antimicrobial Activity

Extracts of Chelidonium majus and its purified alkaloids, including chelidonine, exhibit notable antimicrobial activity.[17][18]



Spectrum of Activity

Chelidonine is active against various pathogens:

- Bacteria: It shows efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[17] It has also demonstrated inhibitory effects against the Gramnegative bacterium Escherichia coli.[19]
- Fungi: Strong antifungal activity has been observed against Candida species, including Candida albicans.[17][20]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

Organism	Activity	MIC	Citation
Candida albicans	Antifungal	62.5 mg/L	[19][20]
Gram-positive pathogens	Antibacterial	31.25 - 62.5 mg/L	[17]
Refers to C. majus MeOH extracts where chelidonine is a major component.			

Other Biological Activities Cholinesterase Inhibition

Chelidonine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][21] This activity suggests potential applications in neurological conditions where cholinergic transmission is impaired.[2]

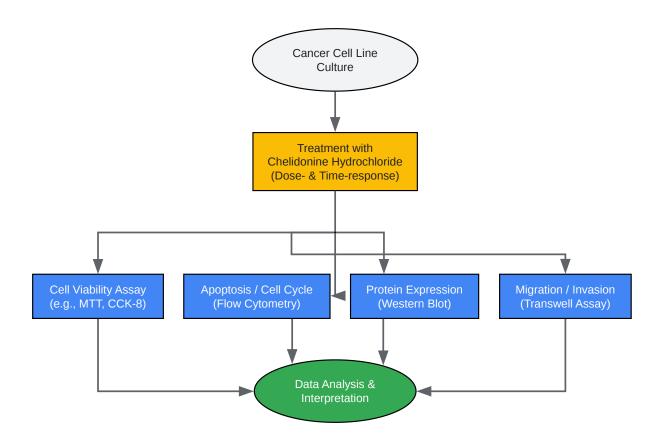


Enzyme	Source	IC ₅₀ (μΜ)	Citation
Acetylcholinesterase (AChE)	Human	26.8	[22][23]
Butyrylcholinesterase (BuChE)	Human	31.9	[22][23]

Experimental Protocols

The evaluation of **Chelidonine hydrochloride**'s biological activities involves a range of standard laboratory techniques.

General Experimental Workflow for Anticancer Assessment



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A typical workflow for in vitro anticancer drug screening.

Cell Viability and Proliferation Assay (MTT Assay)

- Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.[14]
- Treatment: Replace the culture medium with fresh medium containing increasing concentrations of Chelidonine hydrochloride (e.g., 0.1 to 10 μM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][14]
- MTT Addition: Remove the treatment medium and add 100 μL of fresh medium containing 1 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[14]
- Solubilization: Remove the MTT-containing medium and add 100 μ L of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]
- Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan dye is proportional to the number of viable cells.[14]

Western Blot Analysis

- Cell Lysis: Treat cells with **Chelidonine hydrochloride** for the desired time. Lyse the cells in a suitable buffer (e.g., Tris-HCl) containing a protease inhibitor cocktail.[7]
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[7]
- Electrophoresis: Denature and separate equal amounts of protein (e.g., 30 μg) on an SDS-polyacrylamide gel (e.g., 12% SDS-PAGE).[7]
- Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[7]
- Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk) to prevent non-specific binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p53, cleaved caspase-3, β-actin) overnight at 4°C.



 Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize band densities to a loading control like β-actin.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Cell Treatment: Culture and treat cells with Chelidonine hydrochloride as described for the viability assay.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[7][8]

Conclusion

Chelidonine hydrochloride is a pharmacologically versatile alkaloid with well-documented biological activities. Its potent anticancer effects are driven by the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including p53, NF-κB, and PI3K/AKT. Its significant anti-inflammatory activity, primarily through the inhibition of the NF-κB pathway, highlights its potential for treating inflammatory disorders. Furthermore, its antimicrobial and cholinesterase-inhibiting properties broaden its therapeutic potential. The comprehensive data and established protocols presented in this guide serve as a valuable resource for the scientific community, encouraging further investigation into the clinical applications of this promising natural compound.

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